molecular formula C9H12ClN3O B12217821 N-(2-Furylmethyl)-1-methyl-1H-pyrazol-4-amine

N-(2-Furylmethyl)-1-methyl-1H-pyrazol-4-amine

Cat. No.: B12217821
M. Wt: 213.66 g/mol
InChI Key: VYTNOLUMTSNNSI-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-1-methyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a furylmethyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furylmethyl)-1-methyl-1H-pyrazol-4-amine typically involves the reaction of 2-furylmethylamine with 1-methyl-1H-pyrazol-4-carboxaldehyde under suitable conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furylmethyl oxides, while reduction can produce furylmethyl amines .

Scientific Research Applications

N-(2-Furylmethyl)-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Furylmethyl)-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. Additionally, it can interact with cellular signaling pathways, influencing processes such as apoptosis and cell cycle regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Furylmethyl)-N’-(4-methoxy-2-nitrophenyl)succinamide
  • Furan-2-ylmethanethiol
  • N-(2-Furylmethyl)-3-methyl-2-(1H-pyrrol-1-yl)-butanamide

Uniqueness

N-(2-Furylmethyl)-1-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H12ClN3O

Molecular Weight

213.66 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C9H11N3O.ClH/c1-12-7-8(5-11-12)10-6-9-3-2-4-13-9;/h2-5,7,10H,6H2,1H3;1H

InChI Key

VYTNOLUMTSNNSI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)NCC2=CC=CO2.Cl

Origin of Product

United States

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